![molecular formula C16H13FO4S B2589465 Methanesulfonic acid 4-(3-(4-fluoro-phenyl)-acryloyl)-phenyl ester CAS No. 331460-76-5](/img/structure/B2589465.png)
Methanesulfonic acid 4-(3-(4-fluoro-phenyl)-acryloyl)-phenyl ester
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Description
Methanesulfonic acid 4-(3-(4-fluoro-phenyl)-acryloyl)-phenyl ester (MSA-4FPAE) is a novel and highly potent compound that has recently been developed for use in scientific research and laboratory experiments. MSA-4FPAE is a small molecule that has a variety of applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Selective Hydrolysis of Methanesulfonate Esters
Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, demonstrating a method for the complete removal of specific esters at low pH without affecting the product ester. This research highlights the utility of methanesulfonate esters in organic synthesis, particularly in the purification steps of complex chemical syntheses (Chan, Cox, & Sinclair, 2008).
Sulfonation and Protonation Studies
Wit, Woldhuis, and Cerfontain (2010) discussed the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols, which is relevant for understanding the chemical behavior of phenyl methanesulfonates in reactions involving sulfonation. This study provides insight into the reactivity of sulfonate esters under different conditions, which is crucial for designing and optimizing synthetic routes (Wit, Woldhuis, & Cerfontain, 2010).
Koeberg-Telder, Lambrechts, and Cerfontain (2010) investigated the protonation of phenol derivatives, including phenyl methanesulfonate, in concentrated sulfuric acid, providing valuable data on the acid-base behavior of these compounds in highly acidic environments. This information is pertinent to the fields of catalysis and materials chemistry, where acid-base interactions play a crucial role (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).
Synthesis and Material Applications
Kaboudin (2003) demonstrated an efficient method for the one-pot synthesis of acylaryl methane sulfonates of phenolic esters via Fries rearrangement. This methodology is significant for the synthesis of complex organic molecules, showcasing the versatility of methanesulfonic acid derivatives in organic synthesis (Kaboudin, 2003).
Li, Shen, and Zhang (2015) focused on the synthesis and crystal structure of a specific compound synthesized using methanesulfonic acid, highlighting its potential application in fluoro-containing materials. This study illustrates the role of methanesulfonic acid derivatives in the development of materials with specific properties, such as enhanced stability or unique electronic characteristics (Li, Shen, & Zhang, 2015).
properties
IUPAC Name |
[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4S/c1-22(19,20)21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZBIJOEVWFQKD-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Fluorophenyl)acryloyl]phenyl methanesulfonate |
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